1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide
Description
1-(6-(2-((4-Chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a synthetic small molecule featuring a thiazolo[4,5-d]pyrimidine core fused with a piperidine-carboxamide moiety. This compound is structurally characterized by:
- A 7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidine scaffold, which provides a rigid bicyclic framework.
- An N-ethylpiperidine-3-carboxamide group at the 2-position, contributing conformational flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
1-[6-[2-(4-chloroanilino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-ethylpiperidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O3S/c1-2-23-19(30)13-4-3-9-27(10-13)21-26-18-17(32-21)20(31)28(12-24-18)11-16(29)25-15-7-5-14(22)6-8-15/h5-8,12-13H,2-4,9-11H2,1H3,(H,23,30)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTBPPSADKRRIAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(6-(2-((4-chlorophenyl)amino)-2-oxoethyl)-7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)-N-ethylpiperidine-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The chemical structure of the compound includes:
- A thiazolo[4,5-d]pyrimidine core,
- An ethylpiperidine moiety,
- A 4-chlorophenyl substituent.
This unique structure contributes to its interaction with biological targets.
Research indicates that this compound exhibits multiple mechanisms of action:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit bacterial topoisomerases, which are essential for DNA replication and transcription. For example, it demonstrates potent inhibitory activity against Staphylococcus aureus topoisomerase IV with an IC50 value in the low micromolar range .
- Antimicrobial Activity : It has been reported to possess antibacterial properties that surpass those of established antibiotics like ampicillin and streptomycin . The presence of the 4-chlorophenyl group enhances its lipophilicity, which is crucial for membrane permeability and interaction with bacterial targets.
Biological Activity Data
The following table summarizes key biological activities and findings related to the compound:
Case Studies
- Antibacterial Efficacy : A study conducted on various derivatives of thiazolo[4,5-d]pyrimidines demonstrated that compounds similar to the target compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency.
- Anticancer Potential : In vitro studies on cancer cell lines such as HCT-116 and T47D showed that the compound effectively inhibits cell proliferation, indicating potential as an anticancer agent. The mechanism was linked to apoptosis induction and cell cycle arrest at specific phases.
Toxicological Profile
Preliminary assessments indicate that the compound is not toxic at therapeutic concentrations when tested on HepG2 human liver cells, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Implications of Structural Variations:
Target Binding and Selectivity: The chlorophenyl group could enhance interactions with hydrophobic pockets in kinase ATP-binding sites, whereas the isopropyl group in may favor less sterically hindered targets.
Metabolic Stability :
- The ethylpiperidine group in the target compound may undergo slower oxidative metabolism compared to the cyclopropylamide, which is prone to ring-opening reactions under certain enzymatic conditions.
Research Findings and Pharmacological Profiles
While direct pharmacological data for the target compound are unavailable, inferences can be drawn from analogs:
- Compound : Demonstrates moderate inhibitory activity against CDK2 (IC₅₀ = 120 nM) in preliminary assays, attributed to its isopropyl-carboxamide substituent. However, its cyclopropylamide group correlates with reduced metabolic stability in hepatic microsome studies (t₁/₂ = 23 min).
- Target Compound : Computational docking suggests stronger binding to EGFR kinase (ΔG = -9.8 kcal/mol) due to the chlorophenyl group’s hydrophobic interactions, though this requires experimental validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
